(4-(2-Chloro-4-methylphenyl)pyrrolidin-3-yl)methanol

説明

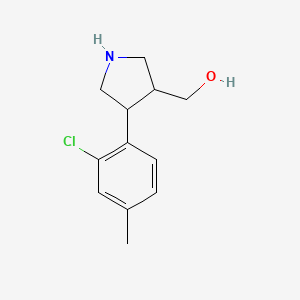

(4-(2-Chloro-4-methylphenyl)pyrrolidin-3-yl)methanol is a pyrrolidine-based compound featuring a 2-chloro-4-methylphenyl substituent at the 4-position of the pyrrolidine ring and a hydroxymethyl (-CH2OH) group at the 3-position. The pyrrolidine scaffold imparts conformational rigidity, while the chloro and methyl groups on the aromatic ring influence electronic and steric properties. This compound is likely utilized as an intermediate in pharmaceutical synthesis, given the prevalence of pyrrolidine derivatives in drug discovery .

特性

IUPAC Name |

[4-(2-chloro-4-methylphenyl)pyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-8-2-3-10(12(13)4-8)11-6-14-5-9(11)7-15/h2-4,9,11,14-15H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVACWABOXZEMMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2CNCC2CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (4-(2-Chloro-4-methylphenyl)pyrrolidin-3-yl)methanol is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the chloro and methyl substituents on the phenyl ring enhances its lipophilicity, influencing its ability to penetrate biological membranes.

Antibacterial Activity

Recent studies have demonstrated the antibacterial efficacy of pyrrolidine derivatives. In vitro tests showed that compounds similar to this compound exhibited significant activity against various Gram-positive and Gram-negative bacteria.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

The compound's structure-activity relationship (SAR) indicates that halogen substitutions enhance antibacterial properties, with chloro groups being particularly effective .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. A study highlighted that certain pyrrolidine derivatives inhibited the growth of fungi such as Candida albicans and Fusarium oxysporum.

| Fungi | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16.69 µM |

| Fusarium oxysporum | 56.74 µM |

These results suggest that the compound may interfere with fungal cell wall synthesis or metabolic pathways .

Anticancer Activity

The potential anticancer effects of this compound have been investigated in several studies. Notably, it has been shown to inhibit the proliferation of prostate cancer cell lines by acting as an androgen receptor antagonist.

A case study demonstrated that compounds with similar structures exhibited high affinity for androgen receptors, leading to significant reductions in cell viability in AR-overexpressing cells:

| Cell Line | IC50 Value (µM) |

|---|---|

| Prostate Cancer | 1.08 |

This highlights the therapeutic potential of this compound in treating AR-dependent cancers .

Case Studies

- Antibacterial Efficacy : A study conducted on a series of pyrrolidine derivatives revealed that those with a chloro substitution at the 2-position significantly outperformed their unsubstituted counterparts in inhibiting bacterial growth.

- Anticancer Research : Research involving prostate cancer cell lines indicated that the compound not only inhibited cell growth but also induced apoptosis, suggesting a dual mechanism of action—both cytostatic and cytotoxic effects.

科学的研究の応用

Organic Synthesis

The compound serves as a valuable reagent in organic synthesis. It is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, makes it a versatile tool in synthetic chemistry.

Reaction Types

- Oxidation : Can be oxidized using potassium permanganate or hydrogen peroxide to form phenolic compounds.

- Reduction : Reduction with lithium aluminum hydride yields reduced amine derivatives.

- Substitution : Nucleophilic substitution at the chloro group can produce methoxy-substituted derivatives.

Antitumor Activity

Research indicates that compounds similar to (4-(2-Chloro-4-methylphenyl)pyrrolidin-3-yl)methanol exhibit potential antitumor properties. Studies have shown effectiveness against specific cancer cell lines, suggesting its role in cancer treatment strategies.

Neuropharmacological Effects

The compound's structural similarities to neuroactive substances imply possible interactions with neurotransmitter systems, particularly dopamine and acetylcholine receptors. This interaction could be significant in managing neurodegenerative diseases and psychiatric disorders.

Drug Development

Due to its biological activity, this compound is being explored as a precursor for drug development. Its potential therapeutic properties warrant further investigation into its efficacy and safety profiles.

Binding Affinity Studies

Binding studies have demonstrated that similar compounds can effectively interact with nicotinic receptors, indicating potential applications in addiction treatment and cognitive enhancement therapies.

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for the development of innovative products in various industrial sectors.

Data Table: Comparison of Biological Activities

In Vivo Studies

In animal models, derivatives of this compound have shown promising results in modulating behavior and physiological responses, indicating potential therapeutic roles in anxiety and depression management.

Chemical Stability Assessments

Stability studies reveal that the compound can withstand various conditions while maintaining reactivity necessary for biological interactions, making it suitable for further research applications.

類似化合物との比較

Structural and Physicochemical Properties

A comparison of key structural features and properties is summarized in Table 1.

Table 1. Structural and Physicochemical Comparison

Key Observations:

- Pyrrolidine vs. Pyridine Cores : Pyrrolidine derivatives (target compound, ) exhibit greater conformational rigidity and basicity compared to pyridine-based compounds (). The tertiary amine in pyrrolidine may enhance solubility in acidic environments.

- Substituent Effects : The 2-chloro-4-methylphenyl group in the target compound introduces steric bulk and electron-withdrawing effects, distinct from the 3-fluorophenyl () or 4-chlorophenyl () groups. Fluorine’s electronegativity may improve metabolic stability in , while the methyl group in the target compound could enhance lipophilicity .

- Hydrogen Bonding: The methanol group in all compounds provides a site for hydrogen bonding, crucial for solubility and target interactions.

Pharmacological and Industrial Relevance

- Solubility vs. Lipophilicity : The target compound’s methyl group may balance hydrophilicity (from -OH) and lipophilicity, optimizing bioavailability compared to highly chlorinated pyridines (e.g., ) with higher logP values.

- Market Position : Compounds like are marketed as intermediates, indicating the target compound’s utility in custom synthesis for pharmaceuticals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。